molecular formula C8H11N3O2 B1442829 Ethyl 6-hydrazinonicotinate CAS No. 70022-06-9

Ethyl 6-hydrazinonicotinate

Cat. No. B1442829
CAS RN: 70022-06-9
M. Wt: 181.19 g/mol
InChI Key: SURXNMWQQYCEDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-hydrazinonicotinate is a chemical compound with the linear formula C8H11O2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular formula of Ethyl 6-hydrazinonicotinate is C8H11O2N3 . The SMILES string representation is NNC1=NC=C(C(OCC)=O)C=C1 . The InChI key is SURXNMWQQYCEDX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 6-hydrazinonicotinate is a solid compound . Its molecular weight is 181.20 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Radiopharmaceutical Synthesis

Ethyl 6-hydrazinonicotinate has been used in the synthesis of stable hydrazones of hydrazinonicotinyl-modified peptides. These hydrazones protect the hydrazine moiety from reacting with impurities during the manufacturing of lyophilized kits for radiolabeling with Technetium-99m (Harris et al., 1999). Similarly, 6-Hydrazinonicotinic acid (HYNIC) is used as a bifunctional technetium-binding ligand in bioconjugates for radiolabeling with Tc-99m, highlighting its importance in the development of radiopharmaceuticals (Meszaros et al., 2011).

Synthesis of Hydrazone Derivatives

Ethyl 6-hydrazinonicotinate plays a role in synthesizing various hydrazone derivatives. For example, its reaction with ethyl ethoxymethylenecyanoacetate leads to the formation of compounds with potential applications in the field of organic chemistry (Saito et al., 1974). Additionally, it has been used in the preparation of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide-hydrazone derivatives, which have demonstrated antibacterial properties (Rao et al., 2019).

Applications in Optical Materials

Ethyl 6-hydrazinonicotinate is also significant in the field of optical materials. For instance, derivatives of ethyl 2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate have been studied for their nonlinear optical properties and frontier molecular orbitals, indicating potential technology applications (Haroon et al., 2019).

Chemical Synthesis and Characterization

Various chemical synthesis processes involve ethyl 6-hydrazinonicotinate. For example, it is used in the preparation of novel α-hetero-β-hydrazino acrylates and dihydropyrazol-3-ones, showcasing its versatility in chemical synthesis (Meddad et al., 2001).

Protein Conjugation for Medical Applications

The compound plays a crucial role in preparing hydrazino-modified proteins for synthesizing Technetium-99m-protein conjugates. This application is particularly relevant in medical research, such as in imaging focal sites of infection (Schwartz et al., 1991).

Safety And Hazards

Ethyl 6-hydrazinonicotinate is classified under GHS07 for safety . The hazard statements include H315 - Causes skin irritation, and H319 - Causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

ethyl 6-hydrazinylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)6-3-4-7(11-9)10-5-6/h3-5H,2,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURXNMWQQYCEDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-hydrazinonicotinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-hydrazinonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-hydrazinonicotinate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 6-hydrazinonicotinate
Reactant of Route 4
Ethyl 6-hydrazinonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-hydrazinonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-hydrazinonicotinate

Citations

For This Compound
2
Citations
MS Islam, S Kasim, AM Amin, TG Hun… - Chilean journal of …, 2022 - SciELO Chile
Phytochemicals in plant extracts help plants to grow, develop and survive. This study aimed to identify the phytochemicals and quantify soluble nutrients present in banana (Musa …
Number of citations: 4 www.scielo.cl
H Beck, M Jeske, K Thede, F Stoll, I Flamme… - …, 2018 - Wiley Online Library
Small‐molecule inhibitors of hypoxia‐inducible factor prolyl hydroxylases (HIF‐PHs) are currently under clinical development as novel treatment options for chronic kidney disease (CKD…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.